molecular formula C15H14FN3O2S2 B2617445 N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 893358-45-7

N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2617445
CAS No.: 893358-45-7
M. Wt: 351.41
InChI Key: SCEMEIVFICIFDK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. Its molecular architecture, featuring a thieno[3,2-d]pyrimidin-4-one core linked to a 4-fluorophenylacetamide group via a sulfanylacetamide bridge, is characteristic of scaffolds designed to target ATP-binding sites in protein kinases. Research into analogous thienopyrimidine derivatives has demonstrated potent inhibitory activity against a range of kinases, including those involved in proliferative signaling pathways such as the EGFR family and VEGFR. This compound is utilized in biochemical assays to study cellular signaling cascades, evaluate anti-proliferative effects in cancer cell lines , and investigate mechanisms of apoptosis induction. The fluorophenyl moiety is a common pharmacophore intended to enhance binding affinity and cellular permeability. As a research tool, it provides a valuable template for structure-activity relationship (SAR) studies, enabling the further optimization and development of novel targeted therapeutics for diseases driven by aberrant kinase activity.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S2/c1-19-14(21)13-11(6-7-22-13)18-15(19)23-8-12(20)17-10-4-2-9(16)3-5-10/h2-5H,6-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEMEIVFICIFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the coupling of the thienopyrimidine core with a sulfanylacetamide derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Amines, thiols, dimethylformamide (DMF), and elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of the target compound with structurally related analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents on Thienopyrimidinone Core Acetamide Substituent Key Properties Reference
Target: N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₁₅H₁₃FN₃O₂S₂ (inferred) ~365.4 (calculated) 3-methyl, 4-oxo 4-fluorophenyl N/A (data inferred from analogs)
Compound 267 C₃₀H₂₅FN₆O₃S₃ 632.75 3-(2-methoxyphenyl), 4-oxo 4-(5-(4-fluorophenyl)imidazolyl pyridinyl) 76% yield, m.p. 139°C, 100% HPLC purity
Compound 266 C₂₉H₂₃FN₆O₂S₃ 602.72 3-phenyl, 4-oxo 4-(5-(4-fluorophenyl)imidazolyl pyridinyl) Synthesized via Et₃N/DMF, 76% yield
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₂H₁₈F₃N₃O₃S₂ 511.86 3-(4-methylphenyl), 4-oxo 4-(trifluoromethoxy)phenyl Higher lipophilicity due to CF₃O
N-(1,3-benzothiazol-2-yl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₁H₁₅FN₄O₂S₃ 470.56 3-(4-fluorophenyl), 4-oxo 1,3-benzothiazol-2-yl Enhanced π-π stacking potential
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide C₂₅H₂₅N₃O₂S₂ 463.61 3-methyl, 4-oxo, 7-phenyl 4-butylphenyl m.p. and solubility not reported
Key Observations:
  • Substituent Effects : The 4-fluorophenyl group in the target compound and Compound 267/266 enhances electronic interactions compared to bulkier groups like trifluoromethoxy (Compound ) or benzothiazolyl (Compound ).
  • Molecular Weight : The target compound has a lower molecular weight (~365 g/mol) compared to derivatives with extended aromatic systems (e.g., 632.75 g/mol for Compound 267), which may improve bioavailability.
  • Synthetic Yields : Compounds 266 and 267 were synthesized in 76% yield via triethylamine-mediated coupling, suggesting feasible scalability for the target compound .

Physicochemical and Pharmacokinetic Considerations

  • Thermal Stability : Compound 267’s melting point (139°C) suggests robust crystallinity, likely shared by the target compound due to its methyl and fluorophenyl groups .

Biological Activity

N-(4-fluorophenyl)-2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound is characterized by its complex structure, which includes a fluorophenyl group and a thienopyrimidine moiety. The unique combination of these features suggests significant potential for various biological activities, including anti-inflammatory and anticancer properties.

Chemical Formula and Structure

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H17FN4O2S
Molecular Weight408.5 g/mol

The compound's structure facilitates various chemical interactions that are crucial for its biological activity.

Research indicates that compounds in the thienopyrimidine class exhibit diverse biological effects. The presence of the fluorine atom in this compound enhances its reactivity and may improve binding affinity to biological targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
  • Antioxidant Activity: It may exhibit antioxidant properties that protect cells from oxidative stress.
  • Cell Cycle Regulation: Potential modulation of cell cycle proteins could lead to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have shown that related compounds with similar structures can inhibit cholinesterases (AChE and BChE) and exhibit antioxidant potential. For instance, studies demonstrated that certain derivatives with fluorinated groups significantly inhibited AChE with IC50 values ranging from 10.4 μM to 19.2 μM .

Case Studies

  • Antitumor Activity:
    • A study evaluated the antitumor effects of a structurally similar thienopyrimidine derivative on various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 49.85 μM against A549 lung cancer cells .
  • Inflammation Models:
    • In an experimental model of inflammation, compounds similar to this compound demonstrated reduced levels of pro-inflammatory cytokines when administered to animal models.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Biological ActivityObserved EffectsReference
Enzyme InhibitionAChE and BChE inhibition
Antioxidant PotentialReduced oxidative stress
Antitumor ActivitySignificant cytotoxicity
Anti-inflammatory EffectsDecreased cytokine levels

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